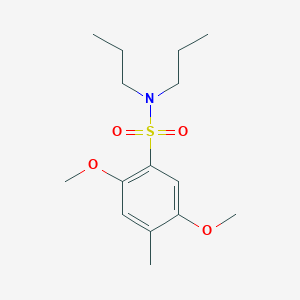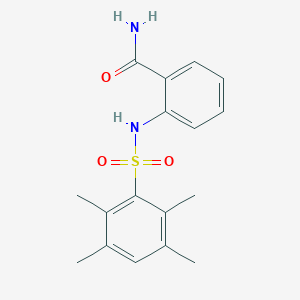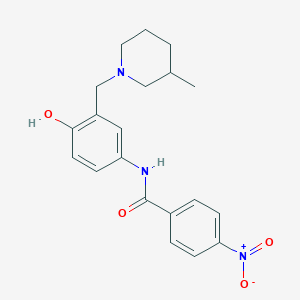
Adenosine, N-(3-methyl-3-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, N-(3-methyl-3-butenyl)-, also known as ABMA, is a naturally occurring compound found in plants. It belongs to the class of compounds known as cytokinins and has been shown to have various biochemical and physiological effects. ABMA has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of Adenosine, N-(3-methyl-3-butenyl)- is not fully understood. However, it is believed to act as a cytokinin by binding to cytokinin receptors and activating downstream signaling pathways. Adenosine, N-(3-methyl-3-butenyl)- has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Adenosine, N-(3-methyl-3-butenyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase the growth and yield of plants by promoting cell division and differentiation. Adenosine, N-(3-methyl-3-butenyl)- has also been shown to have anti-aging effects by inhibiting the activity of enzymes involved in the breakdown of collagen. In addition, Adenosine, N-(3-methyl-3-butenyl)- has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adenosine, N-(3-methyl-3-butenyl)- has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. Adenosine, N-(3-methyl-3-butenyl)- has also been extensively studied, which makes it a well-characterized compound. However, Adenosine, N-(3-methyl-3-butenyl)- has some limitations for lab experiments. It is a cytokinin, which means it can have pleiotropic effects on plant growth and development. This can make it difficult to interpret the results of experiments involving Adenosine, N-(3-methyl-3-butenyl)-.
Direcciones Futuras
There are several future directions for Adenosine, N-(3-methyl-3-butenyl)- research. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Adenosine, N-(3-methyl-3-butenyl)- has been shown to have anti-tumor and anti-inflammatory effects, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential as a neuroprotective agent. Adenosine, N-(3-methyl-3-butenyl)- has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to determine the mechanism of action of Adenosine, N-(3-methyl-3-butenyl)- and its effects on different signaling pathways.
Métodos De Síntesis
Adenosine, N-(3-methyl-3-butenyl)- can be synthesized using different methods. One of the most common methods is the reaction of adenine with isopentenyl pyrophosphate in the presence of a cytokinin synthase enzyme. Another method involves the reaction of adenine with dimethylallyl pyrophosphate in the presence of a cytokinin synthase enzyme. Both methods result in the formation of Adenosine, N-(3-methyl-3-butenyl)-.
Aplicaciones Científicas De Investigación
Adenosine, N-(3-methyl-3-butenyl)- has been extensively studied for its various applications in scientific research. It has been shown to have anti-tumor and anti-inflammatory properties. Adenosine, N-(3-methyl-3-butenyl)- has been tested in vitro and in vivo for its anti-tumor effects on different cancer cell lines, including breast, lung, and colon cancer cells. Adenosine, N-(3-methyl-3-butenyl)- has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
Número CAS |
16465-37-5 |
|---|---|
Fórmula molecular |
C13H32O6Si2 |
Peso molecular |
335.36 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18) |
Clave InChI |
XKOPXXUOWZQFQE-UHFFFAOYSA-N |
SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canónico |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)










